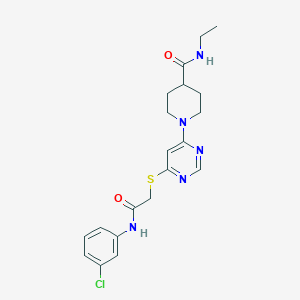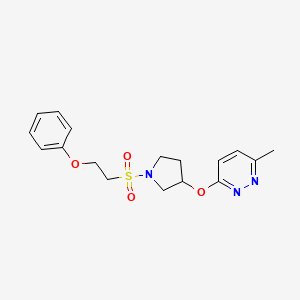
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Structural Analysis
- 2-Chloro-5-piperidin-4-yloxypyridine hydrochloride is a significant compound in the synthesis of various chemicals. For instance, it is an intermediate in the synthesis of lafutidine, a compound used for medical applications. The synthesis involves chlorination and condensation processes (Shen Li, 2012).
In Molecular and Crystal Structures
- The compound is also involved in complex chemistry, particularly in the formation of various molecular and crystal structures. An example includes the synthesis of certain derivatives involving piperidine, which demonstrates interesting properties like the formation of four-membered rings and unique B-N bonds (M. Halcrow et al., 1998).
Medicinal Chemistry
- In medicinal chemistry, derivatives of 2-Chloro-5-piperidin-4-yloxypyridine hydrochloride are significant. For instance, certain piperidine compounds, which can be synthesized using similar methodologies, are crucial in developing drugs for various medical conditions (R. Smaliy et al., 2011).
Anticancer Research
- Some derivatives synthesized using similar compounds have shown potential as anticancer agents. This demonstrates the importance of such compounds in the development of new therapeutic agents (C. Temple et al., 1983).
Chemical Synthesis and Reactions
- 2-Chloro-5-piperidin-4-yloxypyridine hydrochloride is also used in the synthesis of various piperidines and their derivatives. These syntheses involve multiple chemical reactions, including hydrogenation and carbonylation, illustrating the compound's versatility in chemical reactions (Zhang Guan-you, 2010).
properties
IUPAC Name |
2-chloro-5-piperidin-4-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGLBSIOZROAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-piperidin-4-yloxypyridine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)




![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)




![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)

